1,2-Di-tert-butyl-2,3-dihydro-1H-pyrazole
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Overview
Description
1,2-Di-tert-butyl-2,3-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di-tert-butyl-2,3-dihydro-1H-pyrazole can be synthesized through the condensation of α,β-ethylenic ketones with tert-butyl hydrazine. This reaction typically involves the use of catalysts such as copper triflate and ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate . The reaction conditions often include moderate temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, the purification process may involve crystallization and recrystallization techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,2-Di-tert-butyl-2,3-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
Scientific Research Applications
1,2-Di-tert-butyl-2,3-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Di-tert-butyl-2,3-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Di-tert-butyl-2,3-dihydro-1H-pyrazole: Similar in structure but with different substitution patterns.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
1,3-Di-tert-butyl-2,2-dichloro-1,3-diaza-2-sila-4-cyclopentene: A silicon-containing analogue with distinct properties.
Uniqueness
1,2-Di-tert-butyl-2,3-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl groups provide steric hindrance, influencing its reactivity and stability compared to other pyrazole derivatives .
Properties
CAS No. |
650600-23-0 |
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Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1,2-ditert-butyl-3H-pyrazole |
InChI |
InChI=1S/C11H22N2/c1-10(2,3)12-8-7-9-13(12)11(4,5)6/h7-8H,9H2,1-6H3 |
InChI Key |
VKWAHDHLEFKGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC=CN1C(C)(C)C |
Origin of Product |
United States |
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